(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-hydroxy-2-benzofuranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzylidene moiety can interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzylidene benzofuran-3-one: Lacks the additional hydroxyl group at the 5-position.
5-hydroxybenzofuran-3-one: Lacks the benzylidene moiety.
2-hydroxybenzofuran-3-one: Lacks both the benzylidene moiety and the additional hydroxyl group.
Uniqueness
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of both hydroxyl groups and the benzylidene moiety, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-5-hydroxy-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-5-6-13-11(8-10)15(18)14(19-13)7-9-3-1-2-4-12(9)17/h1-8,16-17H/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXVUZTPFLEPQ-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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